

Commercial Suppliers of Jasminoside for Research: A Technical Guide

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Compound of Interest

Compound Name: *Jasminoside*

Cat. No.: *B3029898*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasminoside, a secoiridoid glycoside primarily isolated from the plants of the *Jasminum* genus, has garnered significant interest in the scientific community for its potential therapeutic properties. Research has indicated its involvement in various biological processes, including anti-inflammatory, antioxidant, and neuroprotective activities. This technical guide provides an in-depth overview of commercial suppliers of **Jasminoside** for research purposes, detailed experimental protocols for investigating its biological activities, and a summary of the key signaling pathways it may modulate. All quantitative data is presented in structured tables for ease of comparison, and logical relationships are visualized using Graphviz diagrams.

Commercial Suppliers of Jasminoside and Its Derivatives

The following tables summarize commercially available **Jasminoside** and its common derivatives, providing key information for procurement. Purity levels are typically determined by High-Performance Liquid Chromatography (HPLC).

Table 1: Commercial Suppliers of **Jasminoside** (CAS: 82451-18-1)

Supplier	Product Code	Purity	Available Quantities
Biosynth	HDA45118	Not Specified	10 mg, 25 mg, 50 mg
Xcess Biosciences	M34131-C	≥98%	Contact for quote
BioCrick	BCN9259	>98%	5 mg, 10 mg, 20 mg, 50 mg, 100 mg, 200 mg, 500 mg, 1 g
EvitaChem	EVT-15398096	Not Specified	Inquire for details

Table 2: Commercial Suppliers of **Jasminoside B** (CAS: 214125-04-9)

Supplier	Product Code	Purity	Available Quantities	Botanical Source
United States Biological	361813	~96% (HPLC)	5 mg, 10 mg, 20 mg	Gardenia jasminoides
Biopurify	BP1825	95%~99%	Milligrams to grams	Gardenia jasminoides
Biosynth	PIA12504	Not Specified	Inquire for details	Jasminum genus

Table 3: Commercial Suppliers of **Jasminoside N** (CAS: 1231710-13-6)

Supplier	Product Code	Purity	Available Quantities
CymitQuimica	Min. 95%	1 mg, 5 mg, 10 mg	
Biosynth	FJ171273	Not Specified	1 mg, 5 mg, 10 mg

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of **Jasminoside**. These protocols are based on established methods and can be adapted for

Jasminoside.

In Vitro Anti-Inflammatory Activity Assay

This protocol outlines the assessment of **Jasminoside**'s ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

a. Cell Culture and Treatment:

- Cell Line: RAW 264.7 murine macrophage cell line.
- Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
- Procedure:
 - Seed RAW 264.7 cells in a 96-well plate at a density of 5×10^4 cells/well and allow them to adhere overnight.
 - Pre-treat the cells with various non-cytotoxic concentrations of **Jasminoside** (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. A vehicle control (e.g., DMSO) should be included.
 - Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control group) and incubate for 24 hours.

b. Nitric Oxide (NO) Production Measurement (Griess Assay):

- Principle: The Griess test measures nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.
- Reagents:
 - Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.
 - Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

- Standard: Sodium nitrite (NaNO_2) solution of known concentrations.
- Procedure:
 - After the 24-hour incubation, collect 100 μL of the cell culture supernatant from each well.
 - Add 50 μL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
 - Add 50 μL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.
 - Measure the absorbance at 540 nm using a microplate reader.
 - Calculate the nitrite concentration based on the standard curve generated with known concentrations of sodium nitrite.

c. Data Analysis:

- Express the results as a percentage of NO inhibition compared to the LPS-stimulated control group.
- Determine the IC_{50} value (the concentration of **Jasminoside** that inhibits 50% of NO production).

Neuroprotective Activity Assay in PC12 Cells

This protocol assesses the potential of **Jasminoside** to protect neuronal cells from oxidative stress-induced apoptosis, using the PC12 cell line as a model.

a. Cell Culture and Induction of Apoptosis:

- Cell Line: PC12 rat pheochromocytoma cell line.
- Culture Medium: RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.
- Culture Conditions: 37°C in a humidified atmosphere with 5% CO_2 .

- Procedure:
 - Seed PC12 cells in a 96-well plate at a density of 1×10^4 cells/well and allow them to adhere and differentiate for 24-48 hours.
 - Pre-treat the cells with various concentrations of **Jasminoside** (e.g., 1, 10, 50 μ M) for 24 hours.
 - Induce apoptosis by exposing the cells to an oxidative stressor, such as hydrogen peroxide (H_2O_2) at a pre-determined toxic concentration (e.g., 100-200 μ M), for 24 hours.

b. Cell Viability Assessment (MTT Assay):

- Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
- Reagent: MTT solution (5 mg/mL in PBS).
- Procedure:
 - After the 24-hour incubation with the apoptotic inducer, remove the medium and add 100 μ L of fresh medium containing 10 μ L of MTT solution to each well.
 - Incubate for 4 hours at 37°C.
 - Remove the MTT solution and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.

c. Data Analysis:

- Express cell viability as a percentage relative to the untreated control group.
- A higher absorbance indicates greater cell viability and thus a neuroprotective effect of **Jasminoside**.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a general method for the qualitative and quantitative analysis of **Jasminoside** in a sample.

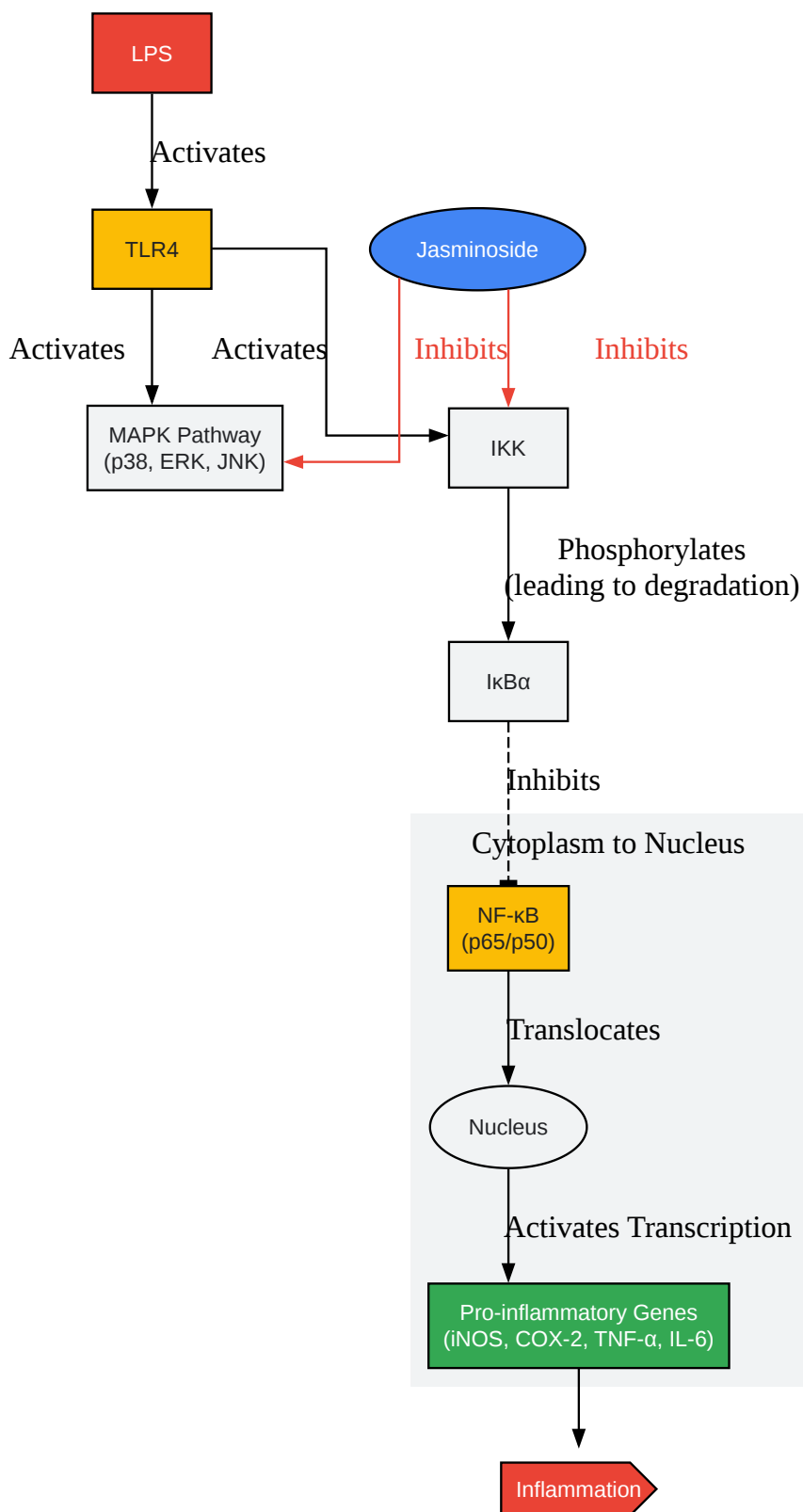
- Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
 - Example Gradient: Start with 10% A, increase to 90% A over 30 minutes, hold for 5 minutes, then return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: Scan for the optimal wavelength, typically around 235 nm for secoiridoid glycosides.
- Injection Volume: 10-20 µL.
- Standard Preparation: Prepare a stock solution of high-purity **Jasminoside** in methanol or a suitable solvent and create a series of dilutions to generate a calibration curve.
- Sample Preparation: Dissolve the sample containing **Jasminoside** in the mobile phase or a compatible solvent, filter through a 0.45 µm syringe filter before injection.
- Quantification: Determine the concentration of **Jasminoside** in the sample by comparing its peak area to the calibration curve generated from the standards.

Signaling Pathways and Logical Relationships

The biological activities of **Jasminoside** are likely mediated through its interaction with key cellular signaling pathways. The following diagrams, created using the DOT language, illustrate the putative mechanisms of action.

Anti-Inflammatory Signaling Pathway

Jasminoside is hypothesized to exert its anti-inflammatory effects by inhibiting the pro-inflammatory NF- κ B and MAPK signaling pathways.

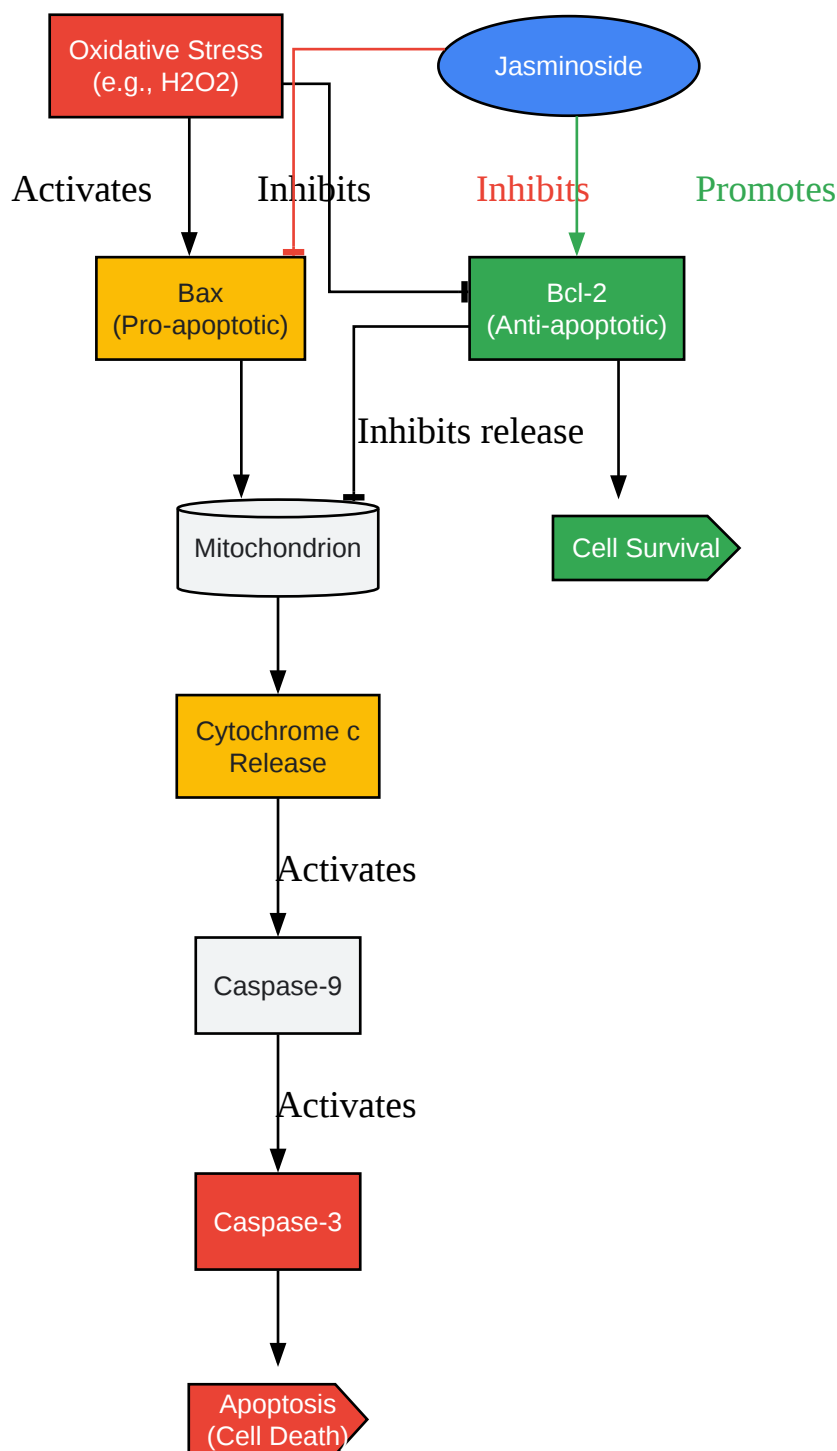


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Caption: Putative anti-inflammatory mechanism of **Jasminoside**.

Neuroprotective Signaling Pathway

The neuroprotective effects of **Jasminoside** may involve the modulation of apoptosis-related signaling pathways, promoting cell survival.

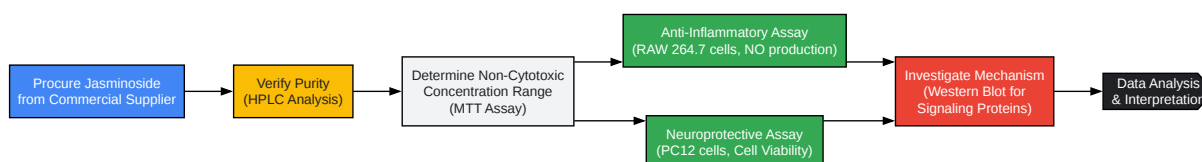


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Caption: Proposed neuroprotective mechanism of **Jasminoside**.

Experimental Workflow Logic

The following diagram illustrates the logical flow of experiments described in this guide for evaluating the bioactivity of **Jasminoside**.



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Caption: Logical workflow for **Jasminoside** bioactivity assessment.

Conclusion

This technical guide provides a comprehensive resource for researchers interested in studying the biological activities of **Jasminoside**. By consolidating information on commercial suppliers, providing detailed experimental protocols, and illustrating the underlying signaling pathways, this document aims to facilitate further investigation into the therapeutic potential of this promising natural compound. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific experimental needs and to further elucidate the precise molecular mechanisms of **Jasminoside**'s action.

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